molecular formula C24H30F2N6O4S B13853408 O-Methyl Ticagrelor

O-Methyl Ticagrelor

Cat. No.: B13853408
M. Wt: 536.6 g/mol
InChI Key: AUZPMSLKWBPIOS-HMLJSJRSSA-N
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Description

O-Methyl Ticagrelor is a derivative of Ticagrelor, an oral antiplatelet agent belonging to the cyclopentyltriazolopyrimidine class. Ticagrelor is primarily used to prevent thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome. Unlike other P2Y12 receptor antagonists, Ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor .

Preparation Methods

The synthesis of O-Methyl Ticagrelor involves several steps, starting with the preparation of key intermediates. One effective method includes the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization using a green reagent like Resin-NO2. The final steps involve condensation with a cyclopropylamine derivative and deprotection with hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity .

Chemical Reactions Analysis

O-Methyl Ticagrelor undergoes various chemical reactions, including:

Scientific Research Applications

O-Methyl Ticagrelor has several scientific research applications:

Mechanism of Action

O-Methyl Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. Additionally, Ticagrelor enhances adenosine function by inhibiting the equilibrative nucleoside transporter-1, contributing to its cardioprotective effects .

Comparison with Similar Compounds

O-Methyl Ticagrelor is compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel. Unlike clopidogrel and prasugrel, which require metabolic activation and bind irreversibly to the P2Y12 receptor, Ticagrelor binds rapidly and reversibly. This unique mode of action provides a faster onset and more potent inhibition of platelet aggregation. Similar compounds include:

This compound’s unique properties make it a valuable compound for both clinical and research applications, offering advantages over traditional P2Y12 receptor antagonists.

Properties

Molecular Formula

C24H30F2N6O4S

Molecular Weight

536.6 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-methoxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C24H30F2N6O4S/c1-3-8-37-24-28-22(27-16-10-13(16)12-4-5-14(25)15(26)9-12)19-23(29-24)32(31-30-19)17-11-18(21(34)20(17)33)36-7-6-35-2/h4-5,9,13,16-18,20-21,33-34H,3,6-8,10-11H2,1-2H3,(H,27,28,29)/t13-,16+,17+,18-,20-,21+/m0/s1

InChI Key

AUZPMSLKWBPIOS-HMLJSJRSSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCOC)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

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